molecular formula C11H10ClN3O3 B11817500 5-(2-Chloro-5-nitrophenyl)-3-propyl-1,2,4-oxadiazole

5-(2-Chloro-5-nitrophenyl)-3-propyl-1,2,4-oxadiazole

Cat. No.: B11817500
M. Wt: 267.67 g/mol
InChI Key: PVTQNYMSKSVWES-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-nitrophenyl)-3-propyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the chloro and nitro groups on the phenyl ring, along with the oxadiazole moiety, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-nitrophenyl)-3-propyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-nitrobenzohydrazide with propionic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-nitrophenyl)-3-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with various functional groups replacing the chloro group.

    Reduction: 5-(2-Amino-5-nitrophenyl)-3-propyl-1,2,4-oxadiazole.

    Oxidation: Oxidized derivatives of the oxadiazole ring.

Scientific Research Applications

5-(2-Chloro-5-nitrophenyl)-3-propyl-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for developing new drugs with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Material Science: Explored for its potential use in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-nitrophenyl)-3-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-Nitrophenyl Isocyanate
  • 2-Chloro-5-nitrobenzyl alcohol
  • (2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone

Uniqueness

5-(2-Chloro-5-nitrophenyl)-3-propyl-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different set of interactions and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H10ClN3O3

Molecular Weight

267.67 g/mol

IUPAC Name

5-(2-chloro-5-nitrophenyl)-3-propyl-1,2,4-oxadiazole

InChI

InChI=1S/C11H10ClN3O3/c1-2-3-10-13-11(18-14-10)8-6-7(15(16)17)4-5-9(8)12/h4-6H,2-3H2,1H3

InChI Key

PVTQNYMSKSVWES-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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